2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

Catalog No.
S12102918
CAS No.
M.F
C19H23N3O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-et...

Product Name

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

IUPAC Name

2-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c1-15(16-7-3-5-9-18(16)23)20-22-13-11-21(12-14-22)17-8-4-6-10-19(17)24-2/h3-10,23H,11-14H2,1-2H3/b20-15+

InChI Key

BGMIIVGOZQDOIA-HMMYKYKNSA-N

solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3O

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3O

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol is a complex organic compound categorized as a piperazine derivative. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2} and it has a molecular weight of approximately 286.37 g/mol. The compound features a phenolic group and a piperazine moiety, which are significant in pharmaceutical chemistry for their biological activity and potential therapeutic applications. The structure includes an ethyl linker connecting the piperazine and phenolic components, contributing to its unique properties and interactions in biological systems .

The reactivity of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol can be analyzed through various chemical transformations:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives, which may exhibit altered biological activities.
  • Condensation Reactions: The presence of the imino group allows for condensation with aldehydes or ketones, potentially leading to more complex structures.

These reactions are pivotal for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.

Compounds similar to 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol often exhibit significant biological activities, particularly in the realm of pharmacology. This compound has been studied for its potential effects on:

  • Neurotransmitter Systems: Piperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
  • Antimicrobial Properties: Some studies indicate that related compounds may possess antimicrobial activity, making them candidates for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects: The phenolic component may contribute to anti-inflammatory properties, which are beneficial in various therapeutic contexts .

The synthesis of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol typically involves several steps:

  • Formation of the Piperazine Derivative: Starting with 2-methoxyphenylpiperazine, it is reacted with an appropriate imine precursor to form the central piperazine structure.
  • Coupling Reaction: The resulting piperazine is then coupled with an ethyl halide or equivalent reagent to introduce the ethyl linker.
  • Phenolic Hydroxylation: Finally, phenolic hydroxylation can be achieved through various methods, such as using phenolic compounds under basic conditions.

These steps may vary based on specific reagents and conditions used in laboratory settings .

The potential applications of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Research Tool: Utilized in biochemical assays to study receptor interactions or enzyme activities due to its structural characteristics.
  • Chemical Probes: Serving as a probe in medicinal chemistry for exploring structure-activity relationships within piperazine derivatives .

Interaction studies involving 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol have focused on its binding affinities with various receptors:

  • Serotonin Receptors: Investigations have shown that similar compounds can modulate serotonin receptor activity, influencing mood and anxiety pathways.
  • Dopamine Receptors: Studies suggest potential interactions with dopamine receptors, which are crucial in the treatment of disorders like schizophrenia.
  • Antimicrobial Mechanisms: Research into its antimicrobial properties indicates possible interactions with bacterial cell membranes or metabolic pathways .

Several compounds share structural similarities with 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol. Here are some noteworthy examples:

Compound NameStructureKey Features
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethaneStructureContains two piperazine units; potential dual receptor activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]phenolStructureSimilar phenolic structure; explored for neuropharmacological effects
RavuconazoleSimilar structure but different functional groupsAntifungal properties; highlights the versatility of piperazine derivatives

Uniqueness

The uniqueness of 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other derivatives. Its ability to interact with multiple biological targets positions it as a promising candidate for further research and development in therapeutic applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.17902698 g/mol

Monoisotopic Mass

325.17902698 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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